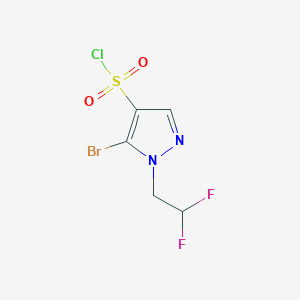
5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride: is a chemical compound with the molecular formula C5H4BrClF2N2O2S and a molecular weight of 309.52 g/mol . This compound is characterized by the presence of a bromine atom, a difluoroethyl group, and a sulfonyl chloride group attached to a pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Bromine Atom: Bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The bromine atom and the difluoroethyl group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonate thioesters are formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine:
Drug Development: Investigated for its potential use in the development of new drugs due to its unique chemical properties.
Biochemical Studies: Used in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Agriculture: Explored for its potential use in the synthesis of agrochemicals.
作用机制
The mechanism of action of 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and can form covalent bonds with nucleophilic sites on target molecules. The bromine atom and difluoroethyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
相似化合物的比较
- 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide
- 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonate
- 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonate ester
Comparison:
- Reactivity: 5-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride is more reactive due to the presence of the sulfonyl chloride group, which is a better leaving group compared to sulfonamide and sulfonate.
- Applications: While all these compounds can be used in organic synthesis, the sulfonyl chloride derivative is preferred for reactions requiring high reactivity and selectivity .
属性
IUPAC Name |
5-bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClF2N2O2S/c6-5-3(14(7,12)13)1-10-11(5)2-4(8)9/h1,4H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWBWIAAZHFHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1S(=O)(=O)Cl)Br)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














